p-Tolyl butyrate

Thermal stability Distillation purification High-temperature fragrance applications

p-Tolyl butyrate (4-methylphenyl butanoate, p-cresyl butyrate) is an aryl ester (C₁₁H₁₄O₂, MW 178.23) formed by esterification of p-cresol with n-butyric acid. Unlike its shorter-chain and branched-chain p-tolyl ester analogs, p-tolyl butyrate is not listed in the Food Chemicals Codex (FCC) and carries no FEMA or JECFA flavor designation, placing it outside the standard food-flavor regulatory framework.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 14617-92-6
Cat. No. B085012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl butyrate
CAS14617-92-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC=C(C=C1)C
InChIInChI=1S/C11H14O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
InChIKeyRRXBRABFDRJAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl Butyrate (CAS 14617-92-6): Physicochemical and Regulatory Baseline for Informed Procurement


p-Tolyl butyrate (4-methylphenyl butanoate, p-cresyl butyrate) is an aryl ester (C₁₁H₁₄O₂, MW 178.23) formed by esterification of p-cresol with n-butyric acid . Unlike its shorter-chain and branched-chain p-tolyl ester analogs, p-tolyl butyrate is not listed in the Food Chemicals Codex (FCC) and carries no FEMA or JECFA flavor designation, placing it outside the standard food-flavor regulatory framework [1]. Its physicochemical profile—calculated boiling point of 250.2°C, vapor pressure of approximately 0.022 mmHg at 25°C, and estimated logP of 3.099—positions it as a relatively low-volatility, moderately lipophilic aromatic ester [2]. The compound is primarily encountered in fragrance research, organic synthesis intermediate applications, and as a reference standard for analytical method development [2][3].

Why p-Tolyl Butyrate Cannot Be Interchanged with p-Tolyl Acetate or p-Tolyl Isobutyrate in Fragrance, Synthesis, or Analytical Applications


Although p-tolyl acetate (CAS 140-39-6), p-tolyl isobutyrate (CAS 103-93-5), and p-tolyl butyrate (CAS 14617-92-6) share the identical p-methylphenyl aromatic head group, the acyl chain length and branching fundamentally diverge across three parameters critical to application performance: (1) volatility and evaporative tenacity (governed by vapor pressure spanning a 7.5-fold range across the series), (2) lipophilicity and phase partitioning (logP spans approximately 1 unit), and (3) regulatory standing for food-contact use (the butyrate lacks FEMA/JECFA clearance while its acetate and isobutyrate congeners are designated FEMA 3073/JECFA 699 and FEMA 3075/JECFA 701, respectively) [1]. These three axes of differentiation mean that substituting one p-tolyl ester for another without reformulation will alter fragrance evaporation curves, compromise chromatographic retention time calibrations, or introduce regulatory non-compliance in flavor applications [1].

Quantitative Differential Evidence: p-Tolyl Butyrate vs. p-Tolyl Acetate and p-Tolyl Isobutyrate Across Six Performance Dimensions


Boiling Point: p-Tolyl Butyrate Boils 40°C Above p-Tolyl Acetate, Enabling Higher-Temperature Processing Windows

p-Tolyl butyrate exhibits a boiling point of 250.2°C at 760 mmHg, which is 39-40°C higher than p-tolyl acetate (210-211°C) and 13°C higher than p-tolyl isobutyrate (237°C) . The extended straight-chain butyryl moiety increases molecular weight and van der Waals interactions without the steric disruption of the branched isobutyryl group, resulting in the highest boiling point among the three close p-tolyl ester analogs .

Thermal stability Distillation purification High-temperature fragrance applications

Vapor Pressure: p-Tolyl Butyrate is 7.5-Fold Less Volatile than p-Tolyl Acetate, Extending Fragrance Tenacity

p-Tolyl butyrate has an estimated vapor pressure of 0.022 mmHg at 25°C, compared to 0.164 mmHg (21.864 Pa) for p-tolyl acetate and 0.0312 mmHg for p-tolyl isobutyrate [1]. This represents a 7.5-fold reduction in volatility versus the acetate and a 1.4-fold reduction versus the isobutyrate [1]. The n-butyryl chain's greater molecular mass and enhanced intermolecular dispersion forces reduce the compound's tendency to partition into the gas phase relative to both the acetyl and branched isobutyryl analogs [1].

Fragrance longevity Evaporative loss Scent substantivity

Lipophilicity (logP): p-Tolyl Butyrate is the Most Lipophilic Among p-Tolyl C₂–C₄ Esters, Favoring Oil-Phase Solubility

p-Tolyl butyrate has an estimated logP (o/w) of 3.099, exceeding p-tolyl isobutyrate (logP 2.556) by approximately 0.54 log units and p-tolyl acetate (logP 2.11) by approximately 0.99 log units [1]. The ACD/Labs-calculated logP of 3.08 independently corroborates this value . Each additional methylene unit in the linear acyl chain contributes approximately 0.5 logP units, while chain branching (isobutyrate) partially offsets the lipophilicity gain due to reduced hydrophobic contact surface area [1].

Octanol-water partitioning Oil solubility Formulation compatibility

Odor Profile: p-Tolyl Butyrate Delivers a Focused Animal-Narcissus Character vs. the Complex Multi-Faceted Profile of p-Tolyl Isobutyrate

At 1.00% concentration in dipropylene glycol, p-tolyl butyrate is characterized by a focused organoleptic profile described as 'animal narcissus phenolic' [1][2]. In contrast, p-tolyl isobutyrate at the same concentration is described as 'animal floral lily narcissus green fruity'—a notably broader and more complex odor signature . p-Tolyl acetate is described as 'narcissus phenolic animal' with a more pungent, penetrating character . The n-butyrate ester's simpler, more targeted odor profile—lacking the lily, green, and fruity undertones of the isobutyrate—makes it particularly suited for narcissus and white floral reconstructions where extraneous green-fruity notes would require compensatory masking [1].

Fragrance formulation Organoleptic differentiation Narcissus reconstitution

Hydrolytic Stability: The Electron-Donating p-Tolyl Group Retards Ester Hydrolysis Relative to Unsubstituted Phenyl and Electron-Withdrawing Aryl Esters

In a controlled kinetic study of phenolic ester hydrolysis, the rates of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate were determined to decrease in the order p-chlorophenyl > phenyl > p-tolyl [1]. The p-methyl substituent exerts an electron-donating (+I) effect that increases electron density at the ester carbonyl, reducing its electrophilicity and thereby slowing nucleophilic attack by water or hydroxide ion [1][2]. This class-level finding, derived from p-tolyl hydrogen succinate, is structurally transferable to p-tolyl butyrate because the electronic effect originates from the p-tolyl-oxygen moiety common to both esters, independent of the acyl chain identity [1].

Ester hydrolysis kinetics Electronic substituent effects Formulation shelf-life

Regulatory Status: p-Tolyl Butyrate is Not FCC-Listed and Lacks FEMA/JECFA Designation, Limiting Food Flavor Use vs. p-Tolyl Isobutyrate (FEMA 3075)

p-Tolyl butyrate is explicitly not listed in the Food Chemicals Codex and carries neither a FEMA number nor a JECFA number, as confirmed by both the FlavScents and Scents and Flavors databases [1][2]. In contrast, p-tolyl isobutyrate is designated FEMA 3075 and JECFA 701 (evaluated with 'No safety concern at current levels of intake when used as a flavouring agent') , while p-tolyl acetate holds FEMA 3073 and JECFA 699 . The absence of FEMA GRAS designation for the butyrate congener means it cannot be used as a direct food flavoring substance in the United States without independent safety evaluation, whereas the isobutyrate and acetate have pre-cleared regulatory pathways [1].

Food regulatory compliance FEMA GRAS Flavor ingredient procurement

Evidence-Backed Application Scenarios Where p-Tolyl Butyrate (CAS 14617-92-6) Offers Demonstrable Advantage Over p-Tolyl Acetate and p-Tolyl Isobutyrate


Fine Fragrance Narcissus and White Floral Reconstitutions Requiring Extended Dry-Down Tenacity

The 7.5-fold lower vapor pressure of p-tolyl butyrate (0.022 mmHg) versus p-tolyl acetate (0.164 mmHg) directly translates to slower evaporation from the fragrance matrix [1]. Combined with its focused 'animal narcissus' odor profile—free of the green-fruity and lily undertones present in p-tolyl isobutyrate—p-tolyl butyrate is the preferred choice when a perfumer requires a pure narcissus heart-to-base note with prolonged skin substantivity [2]. The higher boiling point (250.2°C) further supports its use in candle and reed diffuser formulations where elevated temperatures accelerate volatile loss of the acetate congener .

Oil-Phase Fragrance Concentrates and Non-Polar Carrier Systems Maximizing Solubility

With a logP of 3.099—approximately one full log unit above p-tolyl acetate (logP 2.11)—p-tolyl butyrate partitions preferentially into oil and hydrocarbon phases [1]. In oil-based perfume concentrates, massage oils, or wax-based solid fragrances, this enhanced lipophilicity prevents phase separation and turbidity issues that may arise with the more polar acetate [1]. The butyrate's water solubility of only ~122 mg/L at 25°C further reinforces its suitability for anhydrous or low-water-activity formulations [1].

Ester Intermediate for Synthetic Organic Chemistry Requiring Aqueous Hydrolytic Stability

Kinetic evidence demonstrates that the electron-donating p-tolyl substituent retards ester hydrolysis relative to unsubstituted phenyl and electron-deficient aryl esters (rate order: p-chlorophenyl > phenyl > p-tolyl) [3]. This class-level property makes p-tolyl butyrate a more robust synthetic intermediate than phenyl butyrate or p-chlorophenyl butyrate in reaction sequences involving aqueous workup, acidic or neutral aqueous conditions, or prolonged storage in solution [3]. The compound has been explicitly noted as an intermediate in pharmaceutical and fragrance synthesis pathways [4].

Non-Food Fragrance Development Leveraging Simplified Regulatory Documentation

Because p-tolyl butyrate lacks FEMA and JECFA designation—unlike p-tolyl isobutyrate (FEMA 3075, JECFA 701) and p-tolyl acetate (FEMA 3073, JECFA 699)—it occupies a distinct procurement niche [2]. For fragrance-only applications (fine fragrance, home care, personal care, institutional air care) where food-grade certification is irrelevant, p-tolyl butyrate may offer supply-chain simplicity and potentially lower cost by avoiding the regulatory overhead associated with food-flavor-grade materials [2]. Its IFRA compliance pathway is managed through the RIFM safety assessment framework, independent of food-use clearance [1].

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